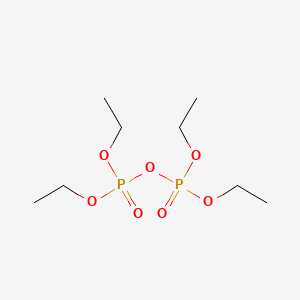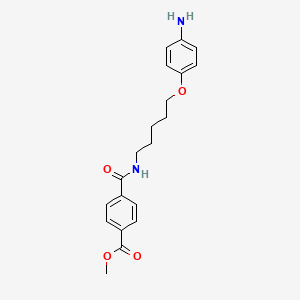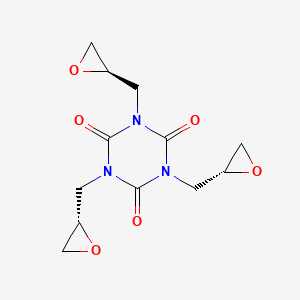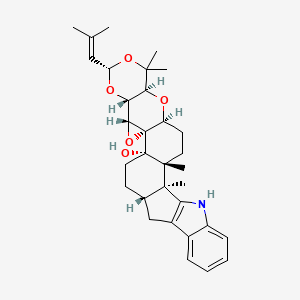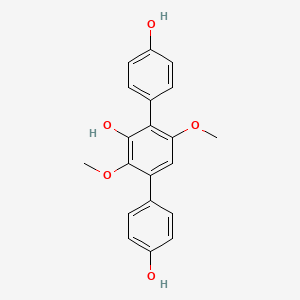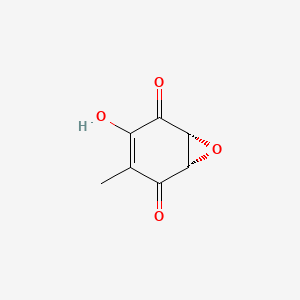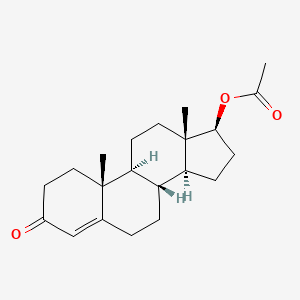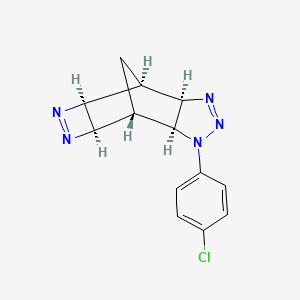
Tomatidina
Descripción general
Descripción
La tomatidina es un compuesto químico anabólico natural que se encuentra en las hojas y los frutos verdes del tomate. Es la forma aglicona de la tomatina, un glicoalcaloide. La this compound ha generado un interés significativo debido a sus múltiples beneficios para la salud, incluida su capacidad para prevenir la pérdida muscular y sus posibles aplicaciones terapéuticas en varios campos .
Aplicaciones Científicas De Investigación
La tomatidina tiene una amplia gama de aplicaciones de investigación científica:
Química: La this compound se utiliza como precursor en la síntesis de varios alcaloides esteroideos.
Medicina: La this compound presenta efectos terapéuticos potenciales, incluidas propiedades anticancerígenas, antiinflamatorias y antibióticas.
Mecanismo De Acción
La tomatidina ejerce sus efectos a través de varios objetivos moleculares y vías:
Biogénesis Mitocondrial: La this compound induce la biogénesis mitocondrial y la mitofagia, manteniendo la homeostasis mitocondrial.
Producción de Especies Reactivas de Oxígeno (ROS): Induce una leve producción de ROS, activando la vía SKN-1/Nrf2 y otras vías de respuesta antioxidante.
Interacción con ATF4: La this compound interactúa con ATF4, un mediador crítico de la debilidad y atrofia muscular relacionada con la edad, reduciendo la atrofia y la debilidad muscular.
Safety and Hazards
Tomatidine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Tomatidine has shown promising results in combating CHIKV infection in vitro . It has also been found to extend lifespan and healthspan in C. elegans, an animal model of aging which shares many major longevity pathways with mammals . Future studies should reveal the precise mode of action of tomatidine and whether it acts as a direct or host-directed antiviral compound in controlling CHIKV infection .
Análisis Bioquímico
Biochemical Properties
Tomatidine interacts with various biomolecules, playing a significant role in biochemical reactions. It is known to inhibit skeletal muscle atrophy, potentially serving as a therapeutic agent for aging-associated sarcopenia . This inhibition is achieved through interaction with ATF4, a critical mediator of age-related muscle weakness and atrophy .
Cellular Effects
Tomatidine has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to prevent muscle wasting , inhibit pancreatic tumor growth , and enhance lifespan and healthspan in C. elegans . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, tomatidine exerts its effects through several mechanisms. It induces mitochondrial hormesis by mildly inducing ROS production, which in turn activates the SKN-1/Nrf2 pathway and possibly other cellular antioxidant response pathways, followed by increased mitophagy . In the context of pancreatic cancer, tomatidine inhibits nuclear translocation of ATF4 and reduces the transcriptional binding of ATF4 with downstream promoters .
Temporal Effects in Laboratory Settings
Over time, tomatidine has been observed to promote differentiation of stem cells to adult cardiomyocytes by accelerating mitochondrial biogenesis and maturation . It also modulates bacterial communities in the soil in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of tomatidine vary with different dosages. For instance, C. elegans given tomatidine in their food lived significantly longer and had improved physical health than those with standard diets .
Metabolic Pathways
Tomatidine is involved in various metabolic pathways. It is known to inactivate NF-κB and MAPK signaling in lung tissues of mice induced with acute lung injury (ALI), thereby exerting protective effects against sepsis-induced severe damage to the lungs .
Transport and Distribution
While specific transporters or binding proteins for tomatidine have not been identified, it is known that tomato roots secrete tomatine, which is degraded to tomatidine by soil microbes .
Subcellular Localization
Given its involvement in mitochondrial hormesis , it can be inferred that it may localize to the mitochondria within cells
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La tomatidina se puede sintetizar mediante varios procesos químicos. Un método común implica la extracción de la tomatina de las hojas de tomate y su posterior hidrólisis para producir this compound. El proceso normalmente incluye:
Extracción: Las hojas de tomate se trituran y se mezclan con una solución de metanol. La mezcla se somete a reflujo y extracción varias veces.
Hidrólisis: La solución extraída se trata con tierra de diatomeas y carbón activado para decolorarla. A continuación, se recupera el metanol a presión reducida y se ajusta el pH del líquido concentrado.
Purificación: La solución se pasa a través de una resina de intercambio catiónico de ácido débil o una resina macroporosa para adsorción. La columna de resina se limpia con agua desionizada y se eluyó con una solución alcalina de metanol. El eluato se concentra y se utiliza cloroformo para una extracción adicional.
Métodos de Producción Industrial
La producción industrial de this compound sigue procesos de extracción y purificación similares, pero a mayor escala. El uso de técnicas avanzadas de cromatografía y reactores a gran escala garantiza la producción eficiente y de alto rendimiento de la this compound.
Análisis De Reacciones Químicas
Tipos de Reacciones
La tomatidina sufre varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar diferentes derivados, que pueden tener actividades biológicas distintas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la this compound, alterando sus propiedades químicas.
Sustitución: Las reacciones de sustitución implican la sustitución de átomos o grupos específicos dentro de la molécula de this compound por otros átomos o grupos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Agentes Reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Reactivos de Sustitución: Los halógenos y otros nucleófilos se utilizan a menudo en reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados.
Comparación Con Compuestos Similares
La tomatidina es única en comparación con otros compuestos similares debido a sus actividades biológicas específicas y su potencial terapéutico. Compuestos similares incluyen:
Ácido Ursólico: Otro compuesto natural con propiedades anabólicas y antiinflamatorias, a menudo comparado con la this compound por sus beneficios para la salud muscular.
Dehidrotomatina: Un isómero de la tomatina con actividades biológicas similares.
La this compound destaca por sus potentes efectos anabólicos y su capacidad para modular la función mitocondrial y la producción de ROS, lo que la convierte en un candidato prometedor para diversas aplicaciones terapéuticas.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tomatidine involves the conversion of solasonine to solasodine, followed by the conversion of solasodine to tomatidine.", "Starting Materials": [ "Solasonine", "Hydrogen peroxide", "Sodium hydroxide", "Acetic anhydride", "Methanol", "Chloroform", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Ethanol", "Diethyl ether", "Ammonium hydroxide", "Acetone", "Hydrochloric acid", "Acetic acid", "Sodium borohydride", "Methanesulfonic acid", "Toluene", "Hexanes" ], "Reaction": [ "Solasonine is treated with hydrogen peroxide and sodium hydroxide to produce solasodine.", "Solasodine is treated with acetic anhydride and methanol to produce solasodine acetate.", "Solasodine acetate is treated with chloroform and sulfuric acid to produce tomatidine.", "Tomatidine is purified using a combination of sodium bicarbonate, sodium chloride, ethanol, and diethyl ether.", "The purified tomatidine is treated with ammonium hydroxide and acetone to produce tomatidine hydrochloride.", "Tomatidine hydrochloride is treated with acetic acid and sodium borohydride to produce tomatidine.", "Tomatidine is further purified using methanesulfonic acid, toluene, and hexanes." ] } | |
| 77-59-8 | |
Fórmula molecular |
C27H45NO2 |
Peso molecular |
415.7 g/mol |
Nombre IUPAC |
(6S,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol |
InChI |
InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16?,17?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27-/m0/s1 |
Clave InChI |
XYNPYHXGMWJBLV-MKGODQLISA-N |
SMILES isomérico |
CC1CC[C@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O)C)C)C)NC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 |
Apariencia |
Solid powder |
melting_point |
210-211°C |
| 79464-64-5 77-59-8 |
|
Descripción física |
Solid |
Pictogramas |
Acute Toxic; Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5 alpha,20 beta(F),22 alpha(F),25 beta(F),27- azaspirostan-3 beta-ol tomatidine tomatidine, (3beta,5alpha,22alpha,25R)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


